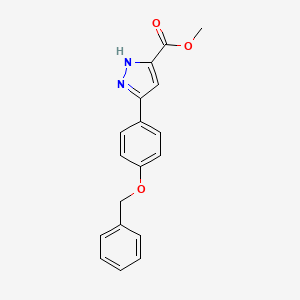
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate, AldrichCPR is a chemical compound with the molecular formula C17H16N2O3 It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the pyrazole ring. The final step involves esterification with methyl chloroformate to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyloxy group can enhance its binding affinity and selectivity towards certain targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(benzyloxy)propanoate
- Methyl 3-(4-methoxyphenyl)propanoate
- Methyl 3-phenyl-2-(trimethylsilyl)propanoate
Uniqueness
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate is unique due to its pyrazole ring structure combined with a benzyloxyphenyl group This combination imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
methyl 3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C18H16N2O3/c1-22-18(21)17-11-16(19-20-17)14-7-9-15(10-8-14)23-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,20) |
InChI Key |
UPOSRAFKVIMKFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















